DMP 323

説明

特性

CAS番号 |

151867-81-1 |

|---|---|

分子式 |

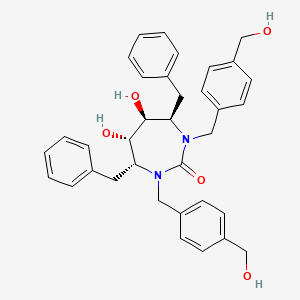

C35H38N2O5 |

分子量 |

566.7 g/mol |

IUPAC名 |

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1 |

InChIキー |

XCVGQMUMMDXKCY-WZJLIZBTSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |

正規SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |

外観 |

Solid powder |

他のCAS番号 |

151867-81-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of DMP 323: A Technical Guide to its Inhibition of HIV Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, C2-symmetrical cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for viral maturation and infectivity.[1][2] Its design was a significant step in the development of non-peptidic protease inhibitors, offering a distinct structural scaffold compared to earlier substrate-analog inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with HIV protease, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

HIV protease is an aspartic protease that functions as a homodimer, with each monomer contributing to the active site.[3] This active site is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step in the HIV life cycle.[3] this compound acts as a competitive inhibitor, binding tightly to the active site of the enzyme and preventing the processing of these polyprotein substrates.[4]

Quantitative Analysis of this compound Inhibition

The potency of this compound has been quantified through various enzymatic and cell-based assays. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme, while the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) reflect its efficacy in enzymatic and cell-based assays, respectively.

In Vitro Inhibition of HIV-1 Protease

| Protease Variant | Inhibition Constant (Ki) (nM) | Fold Change vs. Wild-Type |

| Wild-Type | 0.8 | 1.0 |

| I84V | 20 | 25 |

| V82F/I84V | 800 | 1000 |

Data sourced from Ala et al., 1997.

Antiviral Activity

| Assay | IC90 (µM) |

| p24 ELISA | ~0.1 |

| RNA Hybridization | ~0.1 |

Data represents the concentration required to inhibit 90% of viral replication in cell culture and is sourced from Rayner et al., 1994.

Mechanism of Action: A Structural Perspective

This compound's inhibitory activity is rooted in its unique three-dimensional structure and its mode of binding within the HIV protease active site. The C2 symmetry of the molecule is a key design feature that complements the C2 symmetry of the homodimeric enzyme.

The cyclic urea core of this compound was designed to mimic and displace a structurally important water molecule that is typically found in the active site of the native enzyme and is involved in substrate binding.[5] This displacement, coupled with the interactions of the inhibitor's side chains with the hydrophobic S1 and S1' pockets of the enzyme, contributes to its high binding affinity.

The following diagram illustrates the competitive inhibition mechanism of this compound on HIV protease.

Caption: Competitive inhibition of HIV protease by this compound, preventing substrate cleavage.

Structural studies, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into the binding mode of this compound.[6][7][8] These studies reveal key hydrogen bonding and van der Waals interactions between the inhibitor and the active site residues of the protease, including the catalytic aspartate residues (Asp25 and Asp125).

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental assays. Below is a detailed methodology for a typical in vitro HIV protease inhibition assay using High-Performance Liquid Chromatography (HPLC).

HIV Protease Inhibition Assay Protocol

1. Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Synthetic Peptide Substrate (e.g., a sequence derived from a natural cleavage site in the Gag-Pol polyprotein)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)

-

Quenching Solution (e.g., 10% trifluoroacetic acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phases for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

2. Assay Procedure:

-

Prepare a stock solution of the peptide substrate in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microtiter plate or microcentrifuge tubes, combine the assay buffer, the this compound dilution (or vehicle control), and the HIV-1 protease.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the peptide substrate to the mixture.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes), ensuring that the substrate consumption is within the linear range.

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the remaining substrate and the cleavage products.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow of this experimental protocol.

Caption: Workflow for an in vitro HIV protease inhibition assay using HPLC.

Conclusion

This compound serves as a compelling example of structure-based drug design, leading to a potent and specific inhibitor of a critical viral enzyme. Its mechanism of action as a competitive inhibitor, driven by its unique C2-symmetrical cyclic urea structure, has been well-characterized through extensive biochemical and structural studies. The quantitative data on its inhibitory potency and the detailed experimental protocols for its evaluation provide a solid foundation for further research and development of novel HIV protease inhibitors. The visual representations of its mechanism and the experimental workflow offer a clear and concise summary of the core principles underlying its function and analysis.

References

- 1. This compound, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvation studies of DMP323 and A76928 bound to HIV protease: analysis of water sites using grand canonical Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potency and selectivity of inhibition of human immunodeficiency virus protease by a small nonpeptide cyclic urea, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping hydration water molecules in the HIV-1 protease/DMP323 complex in solution by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-dimensional solution structure of the HIV-1 protease complexed with DMP323, a novel cyclic urea-type inhibitor, determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional solution structure of the HIV-1 protease complexed with DMP323, a novel cyclic urea-type inhibitor, determined by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]

In-Depth Technical Guide: DMP 323, a Potent HIV Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMP 323 is a potent, non-peptide, cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for assessing its inhibitory activity and a visualization of its effect on viral polyprotein processing are also presented to support further research and development efforts in the field of antiretroviral therapy.

Chemical Structure and Properties

This compound, with the CAS Number 151867-81-1, is chemically defined as (4S,5R,6R,7S)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-(hydroxymethyl)benzyl)-1,3-diazepan-2-one. Its molecular formula is C35H38N2O5.

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease, targeting both HIV-1 and HIV-2 variants.[1] The HIV protease is an aspartic protease that plays a crucial role in the viral life cycle by cleaving newly synthesized viral polyproteins, such as Gag and Gag-Pol, into their functional protein and enzyme components. This cleavage is essential for the maturation of the virion into an infectious particle.

By binding to the active site of the HIV protease, this compound prevents the processing of these polyproteins.[1][2] This inhibition leads to the assembly and release of immature, non-infectious viral particles from the host cell.[2][3][4] A key advantage of this compound is that its inhibitory potency is not significantly diminished in the presence of human plasma or serum, suggesting a low affinity for plasma proteins.[1] Furthermore, this compound exhibits high selectivity for the viral protease over host-cell proteases such as renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin.[5]

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Cell Line/Assay Condition | Virus Strain | Reference |

| IC90 | ~0.1 µM | MT-2 cells | HIV-1 IIIB | [4] |

| TC50 | >100 µM | MT-2 cells | - | [4] |

Note: Further specific Ki and EC50 values from primary literature are being compiled and will be added in a future update.

Experimental Protocols

HIV Protease Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against HIV protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV protease flanked by a fluorescent reporter and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant HIV-1 protease to each well.

-

Add the serially diluted this compound to the wells containing the protease. Include control wells with protease and buffer (no inhibitor) and wells with buffer only (background).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Representative Protocol)

This protocol describes a general method for assessing the antiviral activity of this compound in a cell-based assay.

Materials:

-

A susceptible T-lymphoid cell line (e.g., MT-2 or CEM-SS)

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

A method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Procedure:

-

Seed the 96-well plates with the host cells at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound to the wells containing the cells. Include control wells with cells and medium (no drug) and uninfected cell controls.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days.

-

After the incubation period, quantify the extent of viral replication in the culture supernatants or cell lysates using a chosen method (e.g., p24 ELISA).

-

Determine the percentage of inhibition of viral replication for each concentration of this compound compared to the untreated infected control.

-

Calculate the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Concurrently, assess the cytotoxicity of this compound on uninfected cells using a viability assay (e.g., MTT or XTT assay) to determine the TC50 (50% toxic concentration).

-

Calculate the selectivity index (SI) as the ratio of TC50 to EC50.

Visualization of the Mechanism of Action

The following diagram illustrates the critical role of HIV protease in the maturation of the virus and how this compound disrupts this process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potency and selectivity of inhibition of human immunodeficiency virus protease by a small nonpeptide cyclic urea, this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Inhibition: A Technical Guide to the Nonpeptide Cyclic Urea Inhibitor DMP 323

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, C2-symmetrical, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for viral maturation and infectivity. Developed by DuPont Merck Pharmaceutical Company, this compound emerged from a structure-based drug design approach and demonstrated significant activity against both HIV-1 and HIV-2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease. The HIV protease is an aspartic protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins. This cleavage is a critical step in the HIV life cycle, leading to the formation of mature, infectious viral particles. By binding to the active site of the HIV protease, this compound prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions. This targeted inhibition of a key viral enzyme underscores the therapeutic potential of this compound and similar compounds in antiretroviral therapy.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations of this compound, providing a comparative look at its potency.

| Parameter | Value | Description | Reference |

| IC90 (CEM cells) | 0.05 µM | The concentration required to inhibit 90% of viral replication in acutely infected CEM cells. | |

| IC90 (MT-2 cells) | 0.02 µM | The concentration required to inhibit 90% of viral replication in acutely infected MT-2 cells. | |

| TC50 (CEM cells) | 30 µM | The concentration that is toxic to 50% of CEM cells. | |

| TC50 (MT-2 cells) | 10 µM | The concentration that is toxic to 50% of MT-2 cells. |

| Inhibitor | IC90 (µM) for p24 reduction | Reference |

| This compound | ~0.1 | |

| Q8024 | ~0.1 | |

| Q8111 | ~0.015 |

| Parameter | Value | Description | Reference |

| Ki | 0.23 nM | The inhibition constant, indicating the binding affinity of this compound to the HIV protease. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.

HIV Protease Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified HIV protease.

-

Reagents and Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic HIV protease substrate (e.g., a peptide with a quenched fluorophore)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

-

Add 80 µL of the HIV protease solution (e.g., 50 nM final concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 10 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antiviral Activity Assay in Chronically Infected Cells

This cell-based assay determines the effectiveness of this compound in inhibiting viral replication in a more physiologically relevant context.

-

Reagents and Materials:

-

Chronically HIV-1 infected cell line (e.g., H9 or CEM cells)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cell viability assay kit (e.g., MTT or XTT)

-

-

Procedure:

-

Seed the chronically infected cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in the complete medium.

-

Add 100 µL of each this compound dilution to the appropriate wells. Include wells with medium and DMSO as controls.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

After incubation, centrifuge the plate and collect the cell-free supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the p24 concentration against the logarithm of the this compound concentration.

-

In a parallel plate, assess the cytotoxicity of this compound using a cell viability assay to determine the TC50 value.

-

Inhibition of Gag Polyprotein Processing (Western Blot Analysis)

This assay visualizes the effect of this compound on the cleavage of the Gag polyprotein.

-

Reagents and Materials:

-

Chronically HIV-1 infected cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., mouse anti-p24 monoclonal antibody)

-

Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Chemiluminescent substrate

-

Western blot imaging system

-

-

Procedure:

-

Treat chronically infected cells with various concentrations of this compound for 48 hours.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The accumulation of the p55 Gag precursor and a decrease in the mature p24 protein will indicate inhibition of processing.

-

Mandatory Visualizations

Signaling Pathway: HIV Maturation and Inhibition by this compound

Caption: HIV maturation pathway and the inhibitory action of this compound on HIV protease.

Experimental Workflow: Characterization of this compound

Caption: Experimental workflow for the comprehensive characterization of this compound.

Logical Relationship: Competitive Inhibition by this compound

Caption: Model of competitive inhibition of HIV protease by this compound.

The Discovery and Development of DMP 323: A C2-Symmetric HIV Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DMP 323 emerged from early efforts in structure-based drug design as a potent, nonpeptide, C2-symmetric cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Developed by DuPont Merck Pharmaceutical Company, this compound demonstrated significant in vitro activity against both HIV-1 and HIV-2, including strains resistant to reverse transcriptase inhibitors.[3] Its discovery was a notable step in the move away from peptide-based inhibitors towards smaller, more drug-like molecules. Despite its promising preclinical profile, the development of this compound was ultimately discontinued. This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound.

Discovery and Design Rationale

The development of this compound was a direct result of the application of structure-based drug design principles.[4] Following the elucidation of the three-dimensional structure of the HIV protease, researchers at DuPont Merck utilized this information in conjunction with three-dimensional database searching to identify novel, non-peptidic scaffolds that could mimic the substrate binding.[4] The C2-symmetric cyclic urea core of this compound was identified as a promising scaffold. This symmetrical design was intended to mirror the dimeric and symmetric nature of the HIV protease active site.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease.[4] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By competitively binding to the active site of the protease, this compound prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles.[1][2] Electron microscopy studies of cells chronically infected with HIV and treated with this compound confirmed the production of immature viral particles.[1]

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Data

Table 1: In Vitro Antiviral Activity of this compound

| HIV Strain/Isolate | Cell Line | Assay Type | IC90 (µM) | Reference |

| HIV-1 (various strains) | MT-2, H9, PBMCs | Yield Reduction | 0.12 ± 0.04 | [3] |

| HIV-2 (various strains) | MT-2, H9, PBMCs | Yield Reduction | 0.12 ± 0.04 | [3] |

| HIV-1(RF) | - | RNA Hybridization | 0.063 ± 0.032 | [3] |

| Zidovudine-susceptible isolates | PBMCs | p24 Antigen | 0.16 ± 0.06 | [3] |

| Zidovudine-resistant isolates | PBMCs | p24 Antigen | 0.16 ± 0.06 | [3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose | Route | Vdss (L/kg) | CL (L/hr/kg) | t1/2 (hr) | F (%) | Reference |

| Rat | 5 mg/kg | IV | 6.36 | 7.12 | 0.95 | - | [5] |

| Rat | 3, 5, 10 mg/kg | Oral | - | - | - | 15-27 | [5] |

| Dog | 5 mg/kg | IV | 2.28 | 1.48 | 1.80 | - | [5] |

| Dog | 5, 10 mg/kg | Oral | - | - | - | 37-38 | [5] |

Vdss: Volume of distribution at steady state; CL: Clearance; t1/2: Elimination half-life; F: Bioavailability

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound was achieved through an efficient, stereoselective process amenable to large-scale preparation. The key steps involve the stereoselective pinacol coupling of a protected D-phenylalanine derivative to form the C2-symmetric diol core, followed by the formation of the cyclic urea and subsequent bis-alkylation.

Key Reagents and Steps:

-

Starting Material: CBZ-protected D-phenylalanine.

-

Pinacol Coupling: Stereoselective coupling to form the symmetric diol.

-

Cyclic Urea Formation: Reaction with a suitable reagent under mild conditions to form the seven-membered ring.

-

Bis-alkylation: Attachment of the 4-(hydroxymethyl)benzyl groups.

-

Deprotection: Removal of protecting groups to yield the final compound.

A detailed, step-by-step procedure can be found in the publication by Pierce, M. E., et al. (1996). J. Org. Chem., 61(2), 444–450.

HIV Protease Inhibition Assay (Representative Protocol)

A generic fluorogenic assay is described here, as the specific protocol for this compound is not publicly detailed.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the HIV-1 protease to each well (except for no-enzyme controls).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 1-2 hours at the appropriate excitation and emission wavelengths for the chosen substrate.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

Antiviral Activity Assay (Representative p24 Antigen Assay)

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) stimulated with phytohemagglutinin (PHA).

-

HIV-1 viral stock.

-

This compound serial dilutions.

-

Cell culture medium.

-

p24 antigen ELISA kit.

Procedure:

-

Plate PHA-stimulated PBMCs in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates at 37°C in a CO2 incubator for 7 days.

-

On day 7, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.

-

Calculate the percent inhibition of viral replication for each this compound concentration compared to the virus control (no drug).

-

Determine the IC90 value from the dose-response curve.

Development History and Discontinuation

The development of this compound was part of a broader effort by DuPont Merck to develop potent and orally bioavailable HIV protease inhibitors. While showing excellent in vitro potency and selectivity, its development was discontinued in 1994 during the preclinical or very early clinical phase. The specific reasons for the discontinuation are not publicly documented but could be related to a variety of factors including unfavorable pharmacokinetic properties in humans, toxicity, or the emergence of more promising candidates such as DMP 450.

Below is a diagram representing the typical drug discovery and development workflow, highlighting the stage at which this compound's development was halted.

Conclusion

This compound represents a significant milestone in the history of HIV protease inhibitor research, demonstrating the power of structure-based drug design in the creation of potent, non-peptidic antiviral agents. Although its own development journey was cut short, the knowledge gained from the this compound program undoubtedly contributed to the successful development of subsequent generations of HIV protease inhibitors that have become mainstays of antiretroviral therapy. This technical guide provides a consolidated resource for understanding the key scientific aspects of this important early-generation HIV protease inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DMP 323 (JCR 424, XM 323) - A Potent HIV Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

DMP 323, also known by its synonyms JCR 424 and XM 323, is a potent, nonpeptidic, C2-symmetrical cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Developed by Bristol-Myers Squibb, this compound was investigated as a potential antiretroviral therapeutic. Although its development for treating HIV infections was discontinued, this compound remains a significant molecule in the study of HIV protease inhibition and antiviral drug design.[3]

This compound acts as a competitive inhibitor of HIV protease, an enzyme crucial for the maturation of the virus.[1] By binding to the active site of the protease, this compound blocks the cleavage of the viral Gag and Gag-Pol polyproteins.[1] This inhibition of polyprotein processing results in the production of immature, non-infectious viral particles, thereby halting the replication cycle of the virus.[4]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for the compound.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Virus Strain | Assay Method | IC90 (µM) | TC50 (µM) | Therapeutic Index (TC50/IC90) |

| MT-4 | HIV-1 (RF) | p24 ELISA | 0.05 | 50 | 1000 |

| MT-4 | HIV-1 (RF) | RNA Hybridization | 0.04 | 50 | 1250 |

| CEM | HIV-1 (RF) | Not Specified | 0.03 | >100 | >3333 |

| U937 | HIV-1 (RF) | Not Specified | 0.04 | >100 | >2500 |

IC90: 90% inhibitory concentration; TC50: 50% toxic concentration.

Table 2: Inhibition of HIV-1 Protease by this compound

| Parameter | Value | Method |

| Inhibition Type | Competitive | Enzyme Kinetics |

| Ki | Not explicitly found in the searched literature | Not Applicable |

Table 3: Selectivity Profile of this compound

| Mammalian Protease | % Inhibition at High this compound Concentration |

| Renin | <12% |

| Pepsin | <12% |

| Cathepsin D | <12% |

| Cathepsin G | <12% |

| Chymotrypsin | <12% |

Concentrations of this compound used were 350 to 40,000 times higher than the concentration required to inhibit HIV protease by 50%.[1]

Signaling Pathway and Mechanism of Action

This compound targets a critical step in the HIV life cycle: the maturation of new viral particles. The following diagram illustrates the HIV life cycle and the specific point of intervention by this compound.

Caption: HIV life cycle and the inhibitory action of this compound on HIV protease.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on the available literature for this compound and similar HIV protease inhibitors.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well plate, add 80 µL of the diluted this compound or control (assay buffer with DMSO).

-

Add 10 µL of the HIV-1 protease solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence in a microplate reader in kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 330/450 nm).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

Antiviral Activity Assay in MT-4 Cells

This protocol outlines a method to assess the antiviral efficacy of this compound in a cell-based assay using the MT-4 human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., strain RF)

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Reagent for assessing cell viability (e.g., MTT or XTT)

-

p24 antigen ELISA kit

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

-

Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be optimized for the assay.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

For Cytotoxicity (TC50) Determination: On a parallel plate with uninfected cells, add the same concentrations of this compound. After the incubation period, assess cell viability using a reagent like MTT.

-

For Antiviral Activity (IC90) Determination:

-

p24 ELISA: After incubation, centrifuge the plate and collect the supernatant. Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assay: Alternatively, assess the viability of the infected cells. HIV-1 infection will cause cell death, which is prevented by an effective antiviral agent.

-

-

Calculate the percent inhibition of viral replication (from p24 levels) or the percent protection from viral-induced cytopathicity for each this compound concentration.

-

Determine the IC90 and TC50 values from the respective dose-response curves.

Western Blot Analysis of HIV Gag Polyprotein Processing

This protocol describes the detection of HIV-1 Gag precursor (p55) and its cleavage products (e.g., p24) in cells treated with this compound to demonstrate the inhibition of protease activity.

Materials:

-

Chronically HIV-1 infected cells (e.g., H9 or U937 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: mouse anti-HIV-1 p24 monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Western blotting and imaging system

Procedure:

-

Culture chronically infected cells in the presence of varying concentrations of this compound for 24-48 hours. Include an untreated control.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellets with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the image using an imaging system.

-

Analyze the bands corresponding to the Gag precursor (p55) and the mature capsid protein (p24). An effective inhibition by this compound will result in an accumulation of p55 and a decrease in p24.

Stereoselective Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative workflow based on published synthetic routes.

Caption: A simplified workflow for the synthesis of this compound.

A key step in the synthesis is the stereoselective pinacol coupling of a protected D-phenylalanine derivative to form a C2-symmetric diol. This diol is then converted to the cyclic urea core. Subsequent bis-alkylation of the cyclic urea yields the final this compound product. The judicious choice of protecting groups is crucial for achieving high yields and purity throughout the synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Experimental Treatment Regimen Effective Against HIV | URMC Newsroom [urmc.rochester.edu]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. This compound, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Discontinuation of DMP 323 Research: A Technical Analysis

New Brunswick, N.J. - In a significant decision on October 14, 1994, Bristol-Myers Squibb discontinued its research and development of DMP 323, a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease. This technical guide provides a comprehensive overview of the available scientific data and experimental methodologies related to this compound, offering insights for researchers, scientists, and drug development professionals on the core aspects of this abandoned drug candidate.

Summary of Preclinical Data

This compound emerged from a structure-based drug design program and was identified as a C2-symmetrical cyclic urea that competitively inhibits the HIV aspartyl protease. This inhibition is crucial as the protease is essential for the cleavage of viral polyproteins, a necessary step in the maturation of infectious HIV virions. Preclinical studies demonstrated the compound's significant potential, showcasing its potent antiviral activity and favorable pharmacokinetic profile in animal models.

Quantitative Preclinical Data

The following tables summarize the key quantitative data gathered from various preclinical in vitro and in vivo studies on this compound.

| Parameter | Value | Species/System | Notes |

| IC90 (Gag Processing) | ~100 nM | Chronically infected | Inhibition of p24 antigen production in cell culture. |

| lymphoid and monocytoid | |||

| cell lines | |||

| Selectivity | Minimal inhibition of mammalian proteases | Human proteases | No significant inhibition of renin, pepsin, cathepsin D, cathepsin G, and |

| (renin, pepsin, cathepsin D, G, chymotrypsin) | chymotrypsin. | ||

| Plasma Protein Binding | Not significantly affected by human plasma/serum | In vitro | Potency was not reduced in the presence of plasma proteins. |

Table 1: In Vitro Activity of this compound

| Parameter | Rat | Dog |

| Intravenous Administration | ||

| Dose | 5 mg/kg | 5 mg/kg |

| Volume of Distribution (Vd) | 6.36 L/kg | 2.28 L/kg |

| Clearance (CL) | 7.12 L/hr/kg | 1.48 L/hr/kg |

| Elimination Half-life (t1/2) | 0.95 hr | 1.80 hr |

| Oral Administration | ||

| Bioavailability (F) | 15-27% | 37-38% |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments conducted during the evaluation of this compound.

HIV Protease Inhibition Assay

The inhibitory activity of this compound against purified recombinant HIV-1 protease was assessed using a spectrophotometric assay.

Materials:

-

Purified recombinant HIV-1 protease

-

Chromogenic peptide substrate (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2)

-

Assay buffer: 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT.

-

This compound dissolved in DMSO

Protocol:

-

The assay was performed in a 96-well microtiter plate format.

-

Varying concentrations of this compound were pre-incubated with HIV-1 protease in the assay buffer for 15 minutes at 37°C.

-

The reaction was initiated by the addition of the chromogenic peptide substrate.

-

The rate of cleavage of the substrate was monitored by measuring the increase in absorbance at a specific wavelength (e.g., 300 nm) over time using a microplate reader.

-

The inhibition constant (Ki) was determined by analyzing the data using the Michaelis-Menten equation for competitive inhibition.

Antiviral Activity in Cell Culture (p24 Antigen Assay)

The ability of this compound to inhibit HIV replication in cell culture was determined by measuring the production of the viral p24 antigen.

Materials:

-

Human T-lymphoid cell line (e.g., MT-4)

-

HIV-1 laboratory strain (e.g., IIIB)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

-

This compound dissolved in DMSO

-

p24 antigen capture ELISA kit

Protocol:

-

MT-4 cells were infected with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, the cells were washed and resuspended in fresh culture medium containing serial dilutions of this compound.

-

The cells were incubated at 37°C in a humidified atmosphere of 5% CO2.

-

At various time points post-infection (e.g., 4-5 days), the cell culture supernatants were collected.

-

The concentration of p24 antigen in the supernatants was quantified using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.

-

The 50% inhibitory concentration (IC50) was calculated as the concentration of this compound that reduced p24 antigen production by 50% compared to untreated control cultures.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the direct inhibition of the HIV protease, which is a critical step in the viral lifecycle. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating protease inhibitors.

Discontinuation of Research

-

Unforeseen Toxicity: The emergence of adverse effects in longer-term animal toxicology studies that were not apparent in initial screenings.

-

Pharmacokinetic Challenges in Primates: While showing acceptable pharmacokinetics in rodents and dogs, the compound may have exhibited a less favorable profile in non-human primates, which are a more predictive model for human pharmacokinetics.

-

Emergence of a Superior Candidate: Pharmaceutical companies often have multiple candidates in their pipeline. A different compound, either from Bristol-Myers Squibb or a competitor, may have shown a significantly better overall profile, leading to a strategic decision to reallocate resources.

-

Development of Resistance: The potential for the rapid development of viral resistance to this specific class of inhibitors might have been a concern.

-

Business and Market Considerations: The competitive landscape for HIV therapeutics was rapidly evolving in the mid-1990s, and strategic business decisions may have played a role.

Without a definitive statement from the company, the precise rationale for the discontinuation of this compound research remains a matter of speculation based on common practices in the pharmaceutical industry. The case of this compound, however, serves as a valuable example of a promising drug candidate that, despite strong initial data, did not proceed to clinical development, highlighting the rigorous and challenging nature of pharmaceutical research and development.

References

Foundational Studies on the Antiviral Activity of DMP 323: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMP 323 emerged as a potent, nonpeptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides an in-depth technical overview of the foundational preclinical studies that characterized the antiviral activity of this compound. It includes a summary of its mechanism of action, quantitative antiviral efficacy, and the experimental protocols utilized in these seminal investigations. This guide is intended to serve as a comprehensive resource for researchers in the field of antiviral drug development.

Mechanism of Action

This compound is a C2-symmetrical cyclic urea-based compound designed to be a highly specific and potent inhibitor of the HIV-1 protease.[1][2] Its mechanism of action is centered on the competitive inhibition of this viral enzyme. The HIV-1 protease is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins and enzymes.[1][2] By blocking the active site of the protease, this compound prevents the cleavage of these polyproteins, leading to the assembly of immature, non-infectious viral particles.[1]

Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed that this compound effectively mimics the transition state of the natural substrate of the HIV protease.[3][4] A key design feature of this compound and other cyclic urea inhibitors is their ability to displace a structurally important water molecule from the active site of the enzyme, contributing to their high binding affinity and potency.[5][6]

Signaling Pathway: HIV Protease Inhibition

The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of this compound.

Quantitative Antiviral Activity

The foundational in vitro studies of this compound demonstrated its potent activity against HIV-1. The following tables summarize the key quantitative data from these early reports.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | HIV-1 Strain | IC90 (µM) | TC50 (µM) |

| Molt4 | HIV-1RF | ~0.2 | >8.8 |

| U937 | HIV-1RF | ~0.2 | >8.8 |

Data extracted from Rayner et al., 1994.[1]

Table 2: Comparative Antiviral Activity of Cyclic Urea Inhibitors

| Compound | HIV-1 Protease Ki (nM) |

| This compound | Not explicitly stated in snippets |

| DMP 450 (Mozenavir) | 0.3 |

Data for DMP 450 from Hodge et al., 1996 and MedChemExpress.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies of this compound.

Cell-Based Antiviral Assay

This protocol is based on the methods described by Rayner et al. (1994).[1]

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in cultured cells (IC90) and the concentration that is toxic to the cells (TC50).

Materials:

-

Cell lines: Molt4 (lymphoid) and U937 (monocytoid).

-

HIV-1 strain: HIV-1RF.

-

This compound.

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

-

96-well microtiter plates.

-

Method for quantifying viral replication (e.g., reverse transcriptase assay or p24 antigen ELISA).

-

Method for assessing cell viability (e.g., MTT assay).

Procedure:

-

Seed Molt4 or U937 cells in 96-well plates at a predetermined density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the appropriate wells. Include control wells with no virus, virus with no compound, and cells with no compound.

-

Infect the cells with a standardized amount of HIV-1RF.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days.

-

After the incubation period, collect the cell culture supernatant to measure viral replication (e.g., p24 antigen levels).

-

Assess cell viability in the remaining cells using a method like the MTT assay.

-

Calculate the IC90 (the concentration of drug that inhibits viral replication by 90%) and the TC50 (the concentration of drug that reduces cell viability by 50%) from the dose-response curves.

HIV-1 Protease Inhibition Assay

This is a generalized protocol for a fluorometric biochemical assay to screen for HIV-1 protease inhibitors.

Objective: To measure the direct inhibitory activity of a compound on the purified HIV-1 protease enzyme.

Materials:

-

Recombinant HIV-1 protease.

-

A specific fluorogenic substrate for HIV-1 protease.

-

Assay buffer (specific to the kit or publication, often containing a buffer like MES or similar, at a specific pH, and additives like DTT and salts).

-

This compound or other test inhibitors.

-

A known HIV-1 protease inhibitor as a positive control (e.g., Pepstatin A).

-

96-well black plates suitable for fluorescence measurements.

-

A fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and the control inhibitor.

-

In a 96-well plate, add the assay buffer, the diluted test compound or control, and the HIV-1 protease enzyme solution.

-

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C (Excitation/Emission wavelengths will be specific to the substrate, e.g., 330/450 nm).

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

Resistance and Further Development

While this compound showed potent initial activity, the development of resistance is a critical consideration for all antiretroviral agents. Studies on the successor compound, DMP 450, indicated that while it was effective against some single-point mutations in the protease gene, multiple mutations could confer significant resistance.[7]

This compound itself underwent Phase I clinical trials. However, its development was hampered by variable pharmacokinetics in humans.[9] This led to the development of second-generation cyclic urea inhibitors, such as DMP 450 (Mozenavir), which exhibited improved properties like better oral bioavailability.[7][10]

Conclusion

The foundational studies on this compound established it as a potent and specific inhibitor of HIV-1 protease with a novel mechanism of action for its class. The in vitro data demonstrated significant promise, although challenges with pharmacokinetics and the potential for resistance highlighted areas for further optimization in the development of cyclic urea-based HIV protease inhibitors. The insights gained from the study of this compound were instrumental in guiding the design of next-generation compounds with improved clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular recognition of cyclic urea HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional solution structure of the HIV-1 protease complexed with DMP323, a novel cyclic urea-type inhibitor, determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mozenavir - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: The Interaction of DMP 323 with HIV-1 Gag Polyprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the nonpeptide cyclic urea inhibitor DMP 323 and the HIV-1 Gag polyprotein. It details the mechanism of action, quantitative inhibition data, experimental methodologies, and the impact of this interaction on the viral lifecycle.

Executive Summary

This compound is a potent, C2-symmetrical cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease. Its primary antiviral activity stems from its ability to competitively inhibit this viral enzyme, which is essential for the proteolytic processing of the Gag and Gag-Pol polyproteins. By blocking this crucial step in the viral maturation process, this compound leads to the production of immature, non-infectious virions. Structural studies have elucidated the binding mode of this compound within the active site of the HIV-1 protease. This guide consolidates the available quantitative data on this compound's inhibitory activity, presents detailed experimental protocols for assessing its effect on Gag processing, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Gag Polyprotein Processing

The HIV-1 Gag polyprotein (Pr55^Gag^) is the primary structural component of the virus. During the late stages of the viral replication cycle, Gag is translated and assembles at the host cell membrane, leading to the budding of immature virions. For these virions to become infectious, the Gag polyprotein must be cleaved by the viral protease into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.

This compound directly targets and inhibits the HIV-1 protease, an aspartyl protease responsible for these cleavage events. As a competitive inhibitor, this compound binds to the active site of the protease, preventing it from processing the Gag polyprotein.[1] This inhibition results in the accumulation of unprocessed or partially processed Gag at the viral particle, leading to the formation of virions with an immature morphology that are incapable of infecting new cells.[1][2] Electron microscopy studies have confirmed the production of these aberrant viral particles in the presence of this compound.[1]

The interaction between this compound and the HIV-1 protease has been characterized at the atomic level through nuclear magnetic resonance (NMR) and X-ray crystallography.[3][4] These studies reveal that this compound fits snugly into the C2-symmetric active site of the protease homodimer, forming critical interactions with the catalytic aspartate residues and other residues within the binding pocket.

Quantitative Inhibition Data

The potency of this compound has been quantified through various assays, measuring its ability to inhibit both the enzymatic activity of HIV-1 protease and the processing of the Gag polyprotein in cell-based systems.

| Parameter | Value | Assay Conditions | Reference |

| Ki (Inhibition Constant) vs. Wild-Type HIV-1 Protease | 0.48 nM | Enzymatic assay | [5] |

| Ki vs. I84V Mutant HIV-1 Protease | 110 nM | Enzymatic assay | [5] |

| IC90 (90% Inhibitory Concentration) for Gag Processing | 0.07 µM | Radioimmunoprecipitation assay in Molt4/HIV-1RF cells | [1] |

| IC90 for Gag Processing | 0.1 µM | Radioimmunoprecipitation assay in U937/HIV-1RF cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the HIV-1 Gag polyprotein.

HIV-1 Protease Inhibition Assay (Enzymatic Assay)

This protocol describes a typical in vitro assay to determine the inhibition constant (Ki) of this compound against purified HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., based on a Gag cleavage site)

-

This compound

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.

-

In the wells of a 96-well plate, add a fixed concentration of HIV-1 protease to the various concentrations of this compound.

-

Incubate the enzyme and inhibitor mixture for a pre-determined time at 37°C to allow for binding equilibrium to be reached.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).

Radioimmunoprecipitation (RIP) Assay for Gag Processing in Cell Culture

This protocol details the steps to assess the effect of this compound on the processing of the HIV-1 Gag polyprotein in infected cells.

Materials:

-

HIV-1 infected cell line (e.g., Molt4/HIV-1RF or U937/HIV-1RF)

-

This compound

-

Cell culture medium

-

[³⁵S]methionine/cysteine labeling medium

-

Lysis buffer (RIPA buffer: 150 mM NaCl, 1% NP-40, 0.5% deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0, with protease inhibitors)

-

HIV-1 positive human serum or anti-p24 monoclonal antibody

-

Protein A/G agarose beads

-

Wash buffers (e.g., high salt, low salt, and Tris buffers)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Culture HIV-1 infected cells in the presence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Wash the cells and incubate them in methionine/cysteine-free medium for 30-60 minutes to deplete endogenous amino acid pools.

-

Metabolically label the cells by incubating them with [³⁵S]methionine/cysteine in the presence of the corresponding this compound concentrations for 4-6 hours.

-

Harvest the cells and lyse them in RIPA buffer on ice.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads.

-

Immunoprecipitate the Gag proteins by adding HIV-1 positive human serum or an anti-p24 antibody to the pre-cleared lysates and incubating overnight at 4°C.

-

Capture the immune complexes by adding Protein A/G agarose beads and incubating for 1-2 hours at 4°C.

-

Wash the beads sequentially with a series of wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the radiolabeled proteins by SDS-PAGE.

-

Dry the gel and visualize the Gag precursor (p55) and its cleavage products (e.g., p24) by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of Gag processing inhibition at different this compound concentrations.

Western Blotting for Detection of Gag Cleavage Products

This protocol outlines the procedure for analyzing the accumulation of unprocessed Gag in viral particles produced from this compound-treated cells.

Materials:

-

Supernatant from HIV-1 infected cell cultures treated with this compound

-

Ultracentrifuge

-

Lysis buffer (e.g., 2x SDS sample buffer)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., mouse anti-HIV-1 p24 monoclonal antibody)

-

Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Collect the supernatant from cell cultures treated with different concentrations of this compound.

-

Clarify the supernatant by low-speed centrifugation to remove cells and debris.

-

Pellet the viral particles from the clarified supernatant by ultracentrifugation.

-

Resuspend the viral pellets in lysis buffer and heat to denature the proteins.

-

Separate the viral proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the bands corresponding to the unprocessed Gag precursor (p55) and the mature capsid protein (p24) to assess the inhibition of Gag processing.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on HIV-1 Gag processing.

Experimental Workflow for Assessing Gag Processing Inhibition

Caption: Workflow for analyzing this compound's effect on Gag processing.

Resistance to this compound

While this compound is a potent inhibitor of wild-type HIV-1 protease, the emergence of drug-resistant viral strains is a significant concern in antiretroviral therapy. Resistance to protease inhibitors, including cyclic ureas, typically arises from mutations within the protease enzyme itself. Studies have identified specific mutations in the HIV-1 protease gene that confer resistance to this compound, such as G48V, V82A, I84V, and L90M.[5] The I84V mutation, in particular, has been shown to be a key determinant of resistance to this compound.[5]

Mutations in the Gag polyprotein, the substrate of the protease, can also contribute to protease inhibitor resistance. These mutations often occur at or near the cleavage sites and can compensate for a loss of fitness caused by resistance mutations in the protease.[6][7] They can alter the affinity of the mutated protease for its substrate, thereby partially restoring the efficiency of Gag processing in the presence of an inhibitor. However, specific Gag mutations that are selected for by and confer resistance to this compound have not been extensively characterized in the available literature. Further research is needed to elucidate the role of Gag mutations in the development of resistance to this class of inhibitors.

Conclusion

This compound is a well-characterized inhibitor of HIV-1 protease that exerts its antiviral effect by blocking the maturation of the Gag polyprotein. Its potent inhibitory activity and the structural basis of its interaction with the protease are well-documented. The experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound and other protease inhibitors on HIV-1 Gag processing. While resistance to this compound is primarily associated with mutations in the protease enzyme, the potential contribution of Gag mutations warrants further investigation to fully understand the mechanisms of viral escape and to inform the development of next-generation antiretroviral therapies.

References

- 1. Potency and selectivity of inhibition of human immunodeficiency virus protease by a small nonpeptide cyclic urea, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease, specifically and persistently blocks intracellular processing of HIV gag polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-dimensional solution structure of the HIV-1 protease complexed with DMP323, a novel cyclic urea-type inhibitor, determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human immunodeficiency virus type 1 proteinase resistance to symmetric cyclic urea inhibitor analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reviewing HIV-1 Gag Mutations in Protease Inhibitors Resistance: Insights for Possible Novel Gag Inhibitor Designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Initial In Vitro Evaluation of DMP 323: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro evaluation of DMP 323, a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] this compound has demonstrated significant promise in early studies as a highly specific and effective antiviral agent against both HIV type 1 (HIV-1) and HIV type 2 (HIV-2).[2] This document summarizes key quantitative data, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Findings and Data Presentation

This compound acts as a competitive inhibitor of the HIV protease, an enzyme critical for the viral life cycle.[1] Its inhibitory action specifically blocks the processing of viral gag polyprotein, leading to the production of immature, non-infectious viral particles.[3][4][5] The potency of this compound has been quantified through various in vitro assays, with key findings summarized in the table below.

| Parameter | Value | Cell Line/Assay Condition | Virus Strain | Reference |

| IC90 | 0.04 µM | MT-2 cells | HIV-1 IIIB | [5] |

| IC90 | 0.05 µM | CEM cells | HIV-1 IIIB | [5] |

| IC90 | 0.1 µM | U937 cells | HIV-1 RF | [5] |

| Inhibition Type | Competitive | HIV Protease Enzyme Assay | N/A | [1] |

| Ki | Not Reported | N/A | N/A |

Note: The inhibition constant (Ki) for this compound against HIV protease is not explicitly stated in the reviewed literature, though it is characterized as a potent competitive inhibitor.

Mechanism of Action: HIV Protease Inhibition

This compound functions by binding to the active site of the HIV protease, preventing it from cleaving the viral Gag and Gag-Pol polyproteins. This inhibition is a critical step in disrupting the viral maturation process, rendering the newly produced virions incapable of infecting other cells.

Caption: Mechanism of this compound as an HIV Protease Inhibitor.

Experimental Protocols

The in vitro evaluation of this compound involved two primary types of assays: a direct enzyme inhibition assay and cell-based antiviral activity assays.

HIV Protease Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV protease.

Objective: To determine the mode of inhibition and potency of this compound against recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., containing the HIV-1 protease cleavage site)

-

This compound (in various concentrations)

-

Assay Buffer (e.g., sodium acetate buffer, pH 5.5)

-

96-well microtiter plates

-

Fluorometer

Methodology:

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of test concentrations.

-

Reaction Mixture: In each well of a 96-well plate, the following are added in order:

-

Assay buffer

-

A fixed concentration of the fluorogenic peptide substrate

-

Varying concentrations of this compound

-

-

Enzyme Addition: The reaction is initiated by adding a fixed concentration of recombinant HIV-1 protease to each well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the increase in fluorescence.

-

Data Analysis: The rate of reaction for each this compound concentration is calculated and compared to the control (no inhibitor). The data is then plotted to determine the IC50 value and, through kinetic studies (e.g., Lineweaver-Burk plots), the mode of inhibition (e.g., competitive).

Caption: Workflow for HIV Protease Enzyme Inhibition Assay.

Cell-Based Antiviral Activity Assay

This assay evaluates the ability of this compound to inhibit HIV replication in a cellular context.

Objective: To determine the antiviral efficacy (IC90) of this compound in HIV-infected human cell lines.

Materials:

-

Human T-lymphoid cell lines (e.g., MT-2, CEM) or monocytoid cell lines (e.g., U937)

-

HIV-1 viral stock (e.g., IIIB or RF strain)

-

This compound (in various concentrations)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase assay)

Methodology:

-

Cell Plating: Cells are seeded into the wells of a 96-well plate at a predetermined density.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Infection: A standardized amount of HIV-1 viral stock is added to each well. Control wells with no virus and no compound are also included.

-

Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Endpoint Measurement: After the incubation period, the level of viral replication is quantified. This is commonly done by measuring the amount of p24 capsid protein in the cell culture supernatant using an ELISA.

-